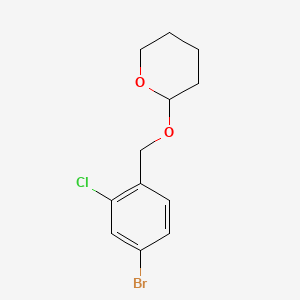
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring, a trifluoromethyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Hydrolysis can be achieved using aqueous acid or base.
Major Products Formed:
Oxidation: Thiazole-5-sulfoxide or thiazole-5-sulfone.
Reduction: Trifluoromethyl alcohol.
Substitution: 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in understanding the role of trifluoromethyl groups in biological interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
作用機序
The mechanism by which 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and metabolic stability, making the compound more effective.
類似化合物との比較
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid: Lacks the ethyl ester group.
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid butyl ester: Similar structure but with a butyl ester instead of an ethyl ester.
Uniqueness: The presence of the ethyl ester group in 2-Methyl-4-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester provides unique chemical properties, such as increased solubility in organic solvents and potential for further chemical modifications.
特性
分子式 |
C14H12F3NO2S |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
ethyl 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)12-11(18-8(2)21-12)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 |
InChIキー |
SHPCSAARKROBOH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)

![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)

![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)

